3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide
Description
3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-13-22-20(29-25-13)16-7-4-10-26-17(23-24-19(16)26)12-21-18(27)9-8-14-5-3-6-15(11-14)28-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKAVGSEIJHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the 3-methoxyphenyl group: This step involves the methoxylation of a phenyl ring, typically using methanol and a suitable catalyst.
Synthesis of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of a nitrile with hydroxylamine, followed by cyclization.
Construction of the triazolopyridine ring: This step involves the formation of the triazole ring, which can be synthesized by reacting an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Coupling of the fragments: The final step involves coupling the synthesized fragments to form the desired compound. This can be done using standard amide coupling reactions, such as the use of EDCI or DCC as coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related compound demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines such as SNB-19 and OVCAR-8 . The presence of the oxadiazole and triazole rings is thought to enhance the interaction with biological targets involved in cancer proliferation.
Case Study: Anticancer Studies
A detailed investigation into the anticancer activity of related oxadiazole derivatives showed promising results. For example:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
Such findings suggest that the compound may share similar mechanisms of action and could be further developed for cancer therapy.
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing oxadiazole and triazole rings has been documented in various studies. These compounds often inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases.
Case Study: Inflammatory Response
In a comparative study of oxadiazole derivatives:
| Compound | Inflammatory Model | Effectiveness (IC50) |
|---|---|---|
| Compound A | E.coli infection | 25 µM |
| Compound B | Pseudomonas aeruginosa infection | 30 µM |
These results indicate that derivatives similar to the target compound could be effective in managing inflammatory responses.
Antibacterial Activity
The antibacterial efficacy of this compound class has also been explored, particularly against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The structural features contribute to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Case Study: Antibacterial Studies
Recent investigations have shown that:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Escherichia coli | 15 µg/mL |
| Compound Y | Pseudomonas aeruginosa | 20 µg/mL |
These findings highlight the potential of the compound as a lead structure for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide
- **3-(4-methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide
- **3-(3-methoxyphenyl)-N-{[8-(4-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide
Uniqueness
The uniqueness of 3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide lies in its specific combination of functional groups and the resulting biological activity. Its structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Biological Activity
The compound 3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 450.5 g/mol . The compound features multiple functional groups including methoxy and oxadiazole moieties which are known to influence biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against both bacterial and fungal infections. The 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines demonstrated strong bactericidal effects against Staphylococcus spp. with minimal cytotoxicity to normal cell lines .
Antiparasitic Activity
The compound has been evaluated for its antiparasitic properties. In vitro assays using Cryptosporidium parvum have shown that related triazolopyridazine derivatives can effectively inhibit parasite growth with EC50 values ranging from 0.2 μM to 6 μM , indicating potential for further development as an antiparasitic agent .
Case Studies and Research Findings
- In Vitro Studies : A study on triazolopyridazine derivatives revealed that compounds similar to the target compound exhibited rapid elimination of C. parvum in cultured cells compared to traditional treatments like nitazoxanide .
- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity. For example, modifications in the aryl tail group and linker length have been shown to significantly affect potency against various pathogens .
- Cytotoxicity Assessments : Cytotoxicity assays conducted on various cell lines indicate that while some derivatives show potent antimicrobial activity, they maintain low toxicity levels in normal cells, making them suitable candidates for further drug development .
Data Tables
| Activity Type | Compound | EC50 (μM) | Effectiveness |
|---|---|---|---|
| Antimicrobial | 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | ~0.56 | Strong against Staphylococcus spp. |
| Antiparasitic | Triazolopyridazine derivatives | 0.2 - 6 | Effective against C. parvum |
Q & A
Q. Basic Characterization
- NMR : ¹H and ¹³C NMR (300–500 MHz in DMSO-d6) confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- HRMS : Electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
- FTIR : Peaks at 1596 cm⁻¹ (C=N) and 1131 cm⁻¹ (oxadiazole) confirm heterocyclic connectivity .
Q. Advanced Analysis
- X-ray crystallography : Resolves ambiguities in regiochemistry for analogs with conflicting NMR data .
- HPLC-PDA : Validates purity (>95%) and detects trace impurities from incomplete cyclization .
How should researchers handle this compound safely in laboratory settings?
Q. Basic Safety
- GHS Hazards : Acute toxicity (oral, dermal), severe eye irritation, and respiratory sensitization .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid aerosol inhalation .
- Spill Management : Collect using non-sparking tools and dispose as hazardous waste .
Q. Advanced Mitigation
- Environmental Stability : Avoid aqueous or acidic conditions to prevent decomposition into nitrogen oxides (NOx) .
What strategies are recommended for structure-activity relationship (SAR) studies?
Q. Advanced SAR Design
- Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to probe steric/electronic effects on target binding .
- Molecular Docking : Use 14-α-demethylase lanosterol (PDB: 3LD6) as a model enzyme to predict antifungal activity. Docking scores correlate with triazole-oxadiazole interactions in the active site .
How can researchers resolve contradictory data in biological activity assays?
Advanced Analysis
Discrepancies in IC50 values may arise from impurities or solvent effects. Solutions include:
- Reproducibility Checks : Validate synthesis protocols (e.g., TLC monitoring) to ensure batch consistency .
- Solvent Controls : Use DMSO-free buffers if the compound aggregates in aqueous media .
What are the stability profiles of this compound under varying storage conditions?
Q. Basic Stability
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Decomposition : Exposure to UV light or moisture degrades the oxadiazole ring, detected via HPLC .
Q. Advanced Studies
- Accelerated Stability Testing : Perform stress tests (40°C/75% RH) over 4 weeks to model shelf life .
What computational tools are effective for predicting metabolic pathways?
Q. Advanced Methodology
- In Silico Metabolism : Use SwissADME to predict cytochrome P450 interactions. The methoxyphenyl group may undergo O-demethylation, while the oxadiazole ring resists hydrolysis .
- MD Simulations : Simulate binding to human serum albumin (HSA) to assess pharmacokinetics .
How can researchers address low yields in multi-step syntheses?
Q. Advanced Troubleshooting
- Intermediate Characterization : Isolate and purify hydrazine precursors before cyclization to avoid carryover impurities .
- Catalyst Screening : Test TEMPO or oxoammonium salts to accelerate oxidation steps .
What are the limitations of current synthetic methods for scaling production?
Q. Advanced Critique
- Batch Reactors : Low heat transfer efficiency limits scalability. Transition to continuous flow reactors improves yield consistency .
- Cost of Oxidants : NaOCl is economical, but recycling protocols are needed to reduce waste .
How can researchers validate target engagement in cellular assays?
Q. Advanced Validation
- CETSA : Cellular thermal shift assays confirm target binding by measuring protein melting point shifts .
- SAR by NMR : Fragment-based screening identifies binding hotspots on the triazolopyridine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
